molecular formula C7H6N2S2 B12739422 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- CAS No. 93103-27-6

2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)-

Cat. No.: B12739422
CAS No.: 93103-27-6
M. Wt: 182.3 g/mol
InChI Key: MCHJAOYKRCMJQI-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- is a heterocyclic compound containing both imidazole and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of thiosemicarbazide with α-haloketones under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form imidazole derivatives with thiol groups.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazole derivatives with thiol groups.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinethione: Another heterocyclic compound with similar structural features but different reactivity and applications.

  • **1,3-Dimethylimidazole-2

Properties

CAS No.

93103-27-6

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

4-thiophen-2-yl-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C7H6N2S2/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10)

InChI Key

MCHJAOYKRCMJQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CNC(=S)N2

Origin of Product

United States

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